Hederoside B

Description

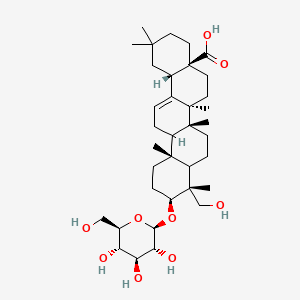

Structure

3D Structure

Properties

CAS No. |

39776-12-0 |

|---|---|

Molecular Formula |

C36H58O9 |

Molecular Weight |

634.8 g/mol |

IUPAC Name |

(4aS,6aS,6bR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C36H58O9/c1-31(2)13-15-36(30(42)43)16-14-34(5)20(21(36)17-31)7-8-24-32(3)11-10-25(33(4,19-38)23(32)9-12-35(24,34)6)45-29-28(41)27(40)26(39)22(18-37)44-29/h7,21-29,37-41H,8-19H2,1-6H3,(H,42,43)/t21-,22+,23?,24?,25-,26+,27-,28+,29-,32-,33-,34+,35+,36-/m0/s1 |

InChI Key |

CCDRPBGPIXPGRW-RNYXGUFRSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@](C1CC[C@@]3(C2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Canonical SMILES |

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)C)C)C2C1)C)C(=O)O)C |

Origin of Product |

United States |

Occurrence and Distribution of Hederoside B

Botanical Sources and Distribution

The primary botanical source of Hederoside B is the Hedera genus, commonly known as ivy. This genus includes a variety of species distributed across Europe, Asia, and North Africa. wikipedia.org

Common ivy, or Hedera helix, is a well-documented primary source of Hederoside B. nih.govequistro.com This evergreen climbing plant is native to most of Europe and Western Asia. wikipedia.org The leaves of Hedera helix contain a variety of triterpene saponins (B1172615), including both Hederacoside C and Hederoside B. equistro.com While Hederacoside C is often the most abundant saponin (B1150181), Hederoside B is also a significant component. wikipedia.orgeuropa.eu

Beyond the common ivy, other species within the Hedera genus are also known to contain Hederoside B and related saponins. The genus Hedera comprises approximately 12 to 15 species. wikipedia.orgekb.eg Phytochemical studies have been conducted on several of these species, revealing a shared profile of triterpenoid (B12794562) saponins. Species such as Hedera hibernica (Atlantic ivy), Hedera canariensis (Canary ivy), and Hedera colchica (Persian ivy) are among those that constitute the genus, though detailed comparative analyses of Hederoside B content across all species are not extensively documented in the provided results. wikipedia.orgbiorxiv.orgmsstate.edu

The berries of Crimean ivy, Hedera taurica (also considered a synonym of Hedera helix), have been specifically identified as a source of Hederoside B. rhs.org.ukelectronicsandbooks.com Research on the triterpene glycosides from Hedera taurica berries has led to the isolation and characterization of several compounds, including Hederoside B. electronicsandbooks.comresearchgate.net

Hederoside B Content in Different Plant Parts

The concentration of Hederoside B and other saponins varies between the different organs of the ivy plant. The leaves are the most commonly cited source for these compounds in pharmaceutical and research contexts. equistro.comwikipedia.org Studies indicate that both the leaves and the fruits (berries) of Hedera helix contain these active compounds. wikipedia.orgresearchgate.net For instance, ethanolic extracts from both the leaves and unripened fruits have been used in scientific investigations. researchgate.net While the leaves are rich in saponins like hederacoside C and hederasaponin B, the berries also serve as an important source. wikipedia.orgelectronicsandbooks.com The juvenile and adult leaves also show morphological differences, which may correlate with variations in chemical composition. alextokolyi.comtrees.org.uk

| Plant Part | Presence of Hederoside B | Primary Associated Species |

|---|---|---|

| Leaves | Present | Hedera helix equistro.comwikipedia.org |

| Berries (Fruit) | Present | Hedera taurica electronicsandbooks.comresearchgate.net |

Factors Influencing Biosynthesis and Accumulation in Plants

The biosynthesis and accumulation of triterpenoid saponins like Hederoside B in plants are complex processes influenced by a combination of genetic and environmental factors. The synthesis of these compounds is part of the plant's natural defense mechanism. researchgate.net

Several factors can affect the production of these secondary metabolites:

Genetic Makeup: The specific species and even cultivar of Hedera can lead to variations in the types and concentrations of saponins produced. biorxiv.org

Developmental Stage: The chemical composition can differ between the juvenile and adult stages of the plant. alextokolyi.comtrees.org.uk For example, distinct leaf morphologies are present in the non-flowering juvenile phase versus the flowering adult phase.

Environmental Conditions: Like many plant metabolites, the synthesis of saponins can be influenced by environmental stressors. Factors such as soil composition, light availability, and water are known to affect plant physiology and secondary metabolite production. wikipedia.orgmdpi.com

Plant-Microbe Interactions: The synthesis of B-vitamins, which are essential coenzymes in metabolic pathways, can be influenced by the microbial communities interacting with the plant. nih.gov The broader biosynthetic pathways for complex molecules like saponins are energy-intensive and rely on fundamental building blocks and coenzymes derived from primary metabolism. researchgate.netfrontiersin.org

| Factor | Influence on Hederoside B Accumulation |

|---|---|

| Genetics (Species/Cultivar) | Different species and cultivars of Hedera may produce varying amounts of Hederoside B. biorxiv.org |

| Plant Age/Developmental Stage | Saponin content can vary between juvenile and adult plant parts. alextokolyi.com |

| Environmental Stress | As secondary metabolites, saponin levels may change in response to external stressors as part of the plant's defense. researchgate.net |

| Plant Organ | Concentrations differ between leaves, stems, and berries. wikipedia.orgresearchgate.net |

Isolation and Purification Methodologies of Hederoside B

Extraction Techniques from Plant Matrix

The initial step in isolating Hederoside B is its extraction from the plant material, typically the leaves. The choice of extraction technique is crucial as it influences the yield and purity of the final product. Both conventional and modern methods are employed, with a focus on maximizing the recovery of saponins (B1172615).

Solvent-Based Extraction Optimization

Solvent-based extraction is a fundamental method for isolating bioactive compounds from plant materials. unirioja.es The process relies on the principle of dissolving target compounds from the plant matrix into a suitable solvent. unirioja.es Conventional techniques such as maceration, heat reflux extraction, and Soxhlet extraction are often used. nih.gov Maceration involves soaking the plant material in a solvent at room temperature, relying on passive diffusion. unirioja.es However, these traditional methods can be limited by long extraction times and high energy consumption. nih.gov

The efficiency of solvent-based extraction is contingent upon several factors, including the choice of solvent, temperature, and extraction time. Ethanol (B145695), often mixed with water, is a commonly used solvent for saponin (B1150181) extraction due to its effectiveness in dissolving these compounds. mdpi.comnih.gov Studies have shown that the concentration of ethanol significantly impacts the extraction yield. For instance, an 80% ethanol-water mixture has been identified as highly effective for extracting saponins from Hedera helix. mdpi.comresearchgate.net The extraction yield generally increases with time, although an optimal duration must be established to prevent the degradation of heat-sensitive compounds like Hederoside B. nih.gov Temperature also plays a critical role; moderately elevated temperatures can enhance solubility and diffusion rates, but excessive heat can degrade the target saponins. unirioja.esdergipark.org.tr

| Parameter | Optimized Condition | Rationale |

| Solvent | 80% Ethanol in Water | Balances polarity to effectively dissolve saponins while minimizing extraction of unwanted compounds. mdpi.comresearchgate.net |

| Temperature | ~50 °C | Increases solubility and extraction rate without causing significant thermal degradation of the saponins. mdpi.comresearchgate.net |

| Extraction Time | 10-60 minutes | Sufficient time for mass transfer of saponins from the plant matrix to the solvent. mdpi.comresearchgate.net |

| Technique | Maceration, Heat Reflux | Simple and established methods for solid-liquid extraction. unirioja.esnih.gov |

This interactive table summarizes optimized parameters for the solvent-based extraction of saponins like Hederoside B.

Ultrasound-Assisted Extraction Parameters

Ultrasound-Assisted Extraction (UAE) is a modern and efficient "green" technique that enhances extraction by using acoustic cavitation. mdpi.comresearchgate.net The collapse of cavitation bubbles near the plant cell walls creates microjets and shockwaves, disrupting the cell structure and facilitating the release of intracellular contents into the solvent. dergipark.org.tr This method offers several advantages over conventional techniques, including reduced extraction times, lower solvent consumption, and increased yields. researchgate.net

The effectiveness of UAE is dependent on the optimization of several key parameters. mdpi.com Studies focusing on saponin extraction from Hedera helix have identified specific conditions that maximize yield. mdpi.com The primary variables include ultrasound power (or amplitude), temperature, extraction time, and the solid-to-solvent ratio. mdpi.commdpi.com Higher ultrasound power can increase extraction efficiency, but excessive power may degrade the target compounds. nih.gov Similarly, while higher temperatures can improve extraction, they must be controlled to prevent thermal degradation. mdpi.com

| Parameter | Optimized Value | Significance |

| Temperature | 50 °C | Enhances mass transfer and solvent penetration while minimizing degradation of Hederoside B. mdpi.com |

| Ultrasound Amplitude | 40% | Provides sufficient energy for cell disruption without causing decomposition of the target saponins. mdpi.com |

| Extraction Time | 60 minutes | Allows for complete extraction, as determined by kinetic studies showing a plateau in yield after this period. mdpi.com |

| Plant Material to Solvent Ratio | 1:20 (w/v) | Ensures a high concentration gradient, driving the mass transfer of saponins into the solvent. mdpi.com |

| Solvent Concentration | 80% Ethanol | Found to be the most efficient solvent mixture for solubilizing saponins from the plant matrix. mdpi.com |

This interactive table presents the optimized parameters for Ultrasound-Assisted Extraction (UAE) of saponins from Hedera helix.

Chromatographic Separation and Purification Approaches

Following extraction, the crude extract contains a complex mixture of compounds. Chromatography is an essential biophysical technique used to separate, identify, and purify the individual components from this mixture. nih.gov For Hederoside B, a series of chromatographic steps are typically required to achieve high purity.

Gravity Column Chromatography

Gravity column chromatography is a fundamental and cost-effective purification technique often used in the initial stages of separation. bio-rad.comsgkgdcvinukonda.ac.in This method involves a column packed with a solid stationary phase (e.g., silica (B1680970) gel or alumina), through which the sample and a liquid mobile phase pass under the force of gravity. nih.govbio-rad.com Separation occurs as different components of the mixture travel through the column at different rates based on their affinity for the stationary phase. asccollegekolhar.in

In the context of saponin purification, gravity chromatography serves as a preliminary clean-up step to remove major classes of impurities. The crude extract is loaded onto the column, and solvents of increasing polarity are used to elute the fractions. Non-polar compounds will elute first with non-polar solvents, while more polar compounds like saponins require more polar solvents for elution. Although it is a time-consuming and lower-resolution method compared to HPLC, it is ideal for processing large volumes of crude extract in an initial purification step. bio-rad.combiocompare.com

Reverse Phase Column Chromatography

Reverse Phase Chromatography (RPC) is a powerful separation technique widely used for the purification of organic compounds, including saponins. wikipedia.orgsigmaaldrich.com Unlike normal-phase chromatography, RPC utilizes a non-polar stationary phase (commonly silica modified with C8 or C18 alkyl chains) and a polar mobile phase (typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol). wikipedia.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is an advanced analytical and preparative technique that provides high resolution and sensitivity for the separation, quantification, and purification of compounds. b-ac.co.ukopenaccessjournals.com It operates on the same principles as column chromatography but uses high pressure to force the mobile phase through a column packed with very fine particles, resulting in faster and more efficient separations. b-ac.co.uk

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the final purification and analysis of saponins like Hederoside B. researchgate.nethplc.eu The high resolving power of HPLC allows for the separation of closely related saponins that may co-elute in lower-resolution techniques. hplc.eu Preparative HPLC can be used to isolate Hederoside B in high purity for structural elucidation and further research. lcms.cznih.gov Analytical HPLC is used to determine the purity of the isolated compound and to quantify its presence in extracts. researchgate.net

| Parameter | Typical Specification | Purpose |

| Column | C18 (Octadecylsilane) | A non-polar stationary phase that separates compounds based on hydrophobicity. researchgate.nethplc.eu |

| Mobile Phase | Acetonitrile and Water (often with an acid modifier like phosphoric acid or TFA) | A polar mobile phase whose gradient is adjusted to elute compounds of varying polarity. nih.govhplc.eu |

| Detection | UV Detector (e.g., at 203-220 nm) | Saponins lack strong chromophores, so detection is performed at low UV wavelengths. nih.govresearchgate.net |

| Flow Rate | 0.8 - 1.2 mL/min | Controls the speed of the separation, optimized for resolution and analysis time. nih.govresearchgate.net |

| Mode | Gradient Elution | The mobile phase composition is changed over time to effectively separate a wide range of compounds. nih.govwikipedia.org |

This interactive table outlines typical parameters used in HPLC applications for the analysis and purification of saponins.

Chemical Synthesis

The complete chemical synthesis of a complex natural product like Hederoside B is a challenging endeavor. mdpi.com However, semi-synthetic approaches are more common, where the naturally isolated aglycone, hederagenin (B1673034), is chemically modified to produce Hederoside B and other derivatives. ntd-network.org These synthetic strategies often involve protecting group chemistry and stereoselective glycosylation reactions to attach the sugar moiety to the hederagenin core in the correct orientation. nih.gov

Chemical Synthesis and Derivatization of Hederoside B

Total Synthesis Approaches

The de novo total synthesis of a complex natural product like Hederoside B, a triterpenoid (B12794562) saponin (B1150181), is an exceptionally challenging endeavor that has not been extensively reported. The complexity arises from its sterically crowded pentacyclic triterpenoid core (hederagenin) and the stereochemically rich disaccharide moiety attached at the C-3 position.

Current synthetic strategies documented in the literature predominantly focus on the glycosylation of the hederagenin (B1673034) aglycone, which is readily obtainable from natural sources like ivy (Hedera helix). This approach is often referred to as total synthesis in the context of saponins (B1172615), as it involves the complete construction of the glycosidic linkages.

Key strategies for the synthesis of hederagenin glycosides include:

Trichloroacetimidate (B1259523) Donors: A common and effective method involves the use of glycosyl trichloroacetimidates as donors. For instance, the synthesis of saponins like α-hederin has been achieved by coupling a protected rhamnopyranosyl-arabinopyranosyl trichloroacetimidate derivative with a protected hederagenin acceptor (allyl- or methyl-hederagenin). researchgate.net This reaction is typically promoted by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The final step involves the removal of protecting groups to yield the target saponin. researchgate.net

One-Pot Sequential Glycosylation: To improve efficiency, one-pot sequential glycosylation methods have been developed. This technique allows for the assembly of the oligosaccharide chain and its subsequent attachment to the aglycone in a single reaction vessel, avoiding the need to isolate and purify intermediates. researchgate.net This method significantly simplifies the synthetic procedure for creating a library of hederagenin glycosides for structure-activity relationship (SAR) studies. researchgate.net

These synthetic approaches are crucial for producing rare natural saponins or novel analogs for pharmacological evaluation, providing access to compounds that are difficult to isolate in sufficient quantities from nature.

Semi-synthetic Modifications and Derivative Generation

Semi-synthesis, starting from the natural aglycone hederagenin, is the most explored avenue for generating a diverse library of Hederoside B-related compounds. These modifications are typically aimed at improving potency, selectivity, or understanding the SAR of hederagenin-based saponins. The primary sites for chemical modification on the hederagenin scaffold are the C-3 and C-23 hydroxyl groups and the C-28 carboxylic acid.

A wide array of semi-synthetic molecules has been generated by modifying the hederagenin core. cambridge.org In one extensive study, 128 semi-synthetic derivatives were created and evaluated for their antileishmanial properties. cambridge.org This library included modifications such as:

C-28 Esterification and Amidation: The carboxylic acid at C-28 is a frequent target for modification. It has been converted into various esters and amides to alter the polarity and steric bulk at this position. mdpi.com For example, a series of C-28 amide derivatives were synthesized, and their cytotoxicity was screened against multiple cancer cell lines. mdpi.com

Modifications at C-3 and C-23: The hydroxyl groups at C-3 and C-23 can be acetylated or used as points of attachment for other functional groups. mdpi.com Acetylated derivatives have shown different activity profiles compared to their hydroxylated parent compounds. mdpi.com

Urethane Modifications: Urethane functionalities have been introduced, particularly at the C-28 position, leading to compounds with notable biological activity. cambridge.org

Bis-ester Derivatives: Both the C-3 hydroxyl and C-28 carboxyl groups can be esterified. Hederagenin bis-esters, such as hederagenin bis-succinate and hederagenin bis-adipate, have been synthesized and shown to possess persistent effects against certain microorganisms. spinchem.com

These chemical modifications have led to the identification of derivatives with enhanced or altered biological activities compared to the natural saponins. For example, while the natural monodesmoside Hederoside B showed good inhibitory activity in an antileishmanial screen, certain semi-synthetic derivatives demonstrated even higher potency. cambridge.orgmdpi.com

Table 1: Examples of Semi-Synthetic Hederagenin Derivatives and Their Reported Activities

| Derivative Type | Specific Example | Modification Site(s) | Reported Biological Activity Context | Reference |

|---|---|---|---|---|

| C-28 Amide | Pyrrolidinyl Amide of Hederagenin | C-28 | Cytotoxicity against HT29 human cancer cells. mdpi.com | mdpi.com |

| C-28 Ester | Benzyl Ester of Hederagenin (Bn-Hed) | C-28 | Intermediate for further synthesis of antileishmanial compounds. cambridge.org | cambridge.org |

| Bis-ester | Hederagenin bis-succinate | C-3 and C-28 | Persistent antiprotozoal effect in vitro. spinchem.com | spinchem.comnih.gov |

| Bis-ester | Hederagenin bis-adipate | C-3 and C-28 | Persistent antiprotozoal effect in vitro. spinchem.com | spinchem.com |

| Triacid | Hederagenin disuccinate | C-3, C-23, C-28 | High potency against axenic L. mexicana amastigotes. cambridge.org | cambridge.org |

Enzymatic Biotransformation Studies

Enzymatic biotransformation offers a powerful and selective method for modifying complex natural products like Hederoside B under mild conditions. spinchem.comnih.gov These studies often use whole microbial cells or purified enzymes to catalyze specific reactions that are difficult to achieve with conventional chemistry.

Research in this area has primarily focused on the hederagenin aglycone or the enzymatic action on the glycosidic bonds of related saponins. A key study on the microbial transformation of hederagenin involved incubating it with several fungal and bacterial strains. tandfonline.com The microorganisms were capable of performing specific hydroxylations and glycosylations on the triterpenoid skeleton. tandfonline.com

For example, the biotransformation of hederagenin by Cunninghamella echinulata, Mucor subtilissimus, and Pseudomonas oleovorans yielded several new metabolites. tandfonline.com These transformations demonstrate the potential of biocatalysis to generate novel hederagenin derivatives.

Table 2: Products from the Microbial Transformation of Hederagenin

| Metabolite | Transforming Microorganism | Type of Transformation | Reference |

|---|---|---|---|

| 3β, 23-dihydroxyolean-12-en-28-oic acid 28-O-β-D-glucopyranosyl ester | Cunninghamella echinulata | Esterification (Glycosylation) at C-28 | tandfonline.com |

| 3β, 15α, 23-trihydroxyolean-12-en-28-oic acid | Mucor subtilissimus | Hydroxylation at C-15 | tandfonline.com |

| 1β, 3β, 23-trihydroxyolean-12-en-28-oic acid | Pseudomonas oleovorans | Hydroxylation at C-1 | tandfonline.com |

Other enzymatic studies have focused on the glycosidic linkages. Saponins in biological systems, such as the rumen of animals, can be deglycosylated by microbial enzymes (glycosidases), which renders them inactive. nih.gov This highlights that enzymes like glycosidases can cleave the sugar moieties from Hederoside B. In fact, some research has explored the use of glycosidase inhibitors to prevent this enzymatic breakdown and prolong the biological effect of the saponins. nih.gov Furthermore, it has been noted that compounds like Kalopanaxsaponin A can be formed in the intestine from the action of bacteria on hederagenin glycosides. cambridge.org These enzymatic processes are crucial for understanding the metabolism and activity of Hederoside B and for designing biocatalytic routes to new derivatives.

Mechanistic Investigations of Hederoside B S Biological Activities in Vitro Studies

Cellular and Molecular Targets Identification

Signal Transduction Pathway Modulation

The influence of Hederoside B on intracellular signal transduction pathways has not been extensively documented in vitro. The following sections detail the current state of knowledge regarding its potential modulation of key signaling cascades.

Modulation of STAT3 Signaling Pathway

In vitro studies specifically investigating the modulation of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway by Hederoside B are not available in the current body of scientific literature.

Modulation of Mitogen-Activated Protein Kinases (MAPKs)

There is no direct in vitro evidence to date demonstrating the modulation of Mitogen-Activated Protein Kinase (MAPK) pathways by Hederoside B.

Apoptotic Pathway Induction (e.g., intrinsic apoptosis pathway)

Specific in vitro research detailing the induction of the intrinsic apoptosis pathway by Hederoside B is currently unavailable.

Regulation of Apoptotic Proteins (e.g., p53, Bax, Bcl-2, caspases, PARP)

In vitro studies examining the specific regulatory effects of Hederoside B on key apoptotic proteins such as p53, Bax, Bcl-2, caspases, and Poly (ADP-ribose) polymerase (PARP) have not been published.

Effects on Cellular Processes (In Vitro)

Detailed in vitro studies outlining the broad effects of Hederoside B on various cellular processes are not currently present in the scientific literature.

Cell Proliferation Modulation in Specific Cell Lines

In vitro studies have demonstrated that Hederoside B, primarily as a component of Hedera helix (ivy) extracts, can modulate the proliferation of various cell types, exhibiting differential effects on cancerous versus non-cancerous cells.

An investigation into the effects of an ethanolic leaf extract from H. helix, which contains Hederoside B, revealed a dose-dependent suppression of cell proliferation in two rat prostate cancer cell lines, Mat-LyLu and AT-2. researchgate.net The half-maximal inhibitory concentrations (IC50) after 48 hours of treatment were determined to be 88.9 µg/ml for Mat-LyLu cells and 77.3 µg/ml for AT-2 cells, indicating a significant antiproliferative effect. researchgate.net Similarly, a study on triterpenoid (B12794562) saponins (B1172615) isolated from Anemone flaccida, which included Hederasaponin B, noted anti-tumor effects on HeLa (human cervical cancer) cells by reducing cell proliferation. semanticscholar.org

Conversely, when tested on non-cancerous cells, the extracts showed high biocompatibility. In a study using L929 murine fibroblast cells, Hedera helix extracts were found to be non-cytotoxic at concentrations up to 200 µg/mL. semanticscholar.org Furthermore, the presence of the extracts led to an increase in DNA content within the fibroblast cultures, suggesting that not only was proliferation not inhibited, but it may have been supported in this normal cell line. semanticscholar.org

Table 1: Effect of Hedera helix Leaf Extract on Cell Proliferation (48h Treatment)

| Cell Line | Cell Type | IC50 Value (µg/ml) | Effect |

|---|---|---|---|

| Mat-LyLu | Rat Prostate Cancer | 88.9 | Proliferation Suppression researchgate.net |

| AT-2 | Rat Prostate Cancer | 77.3 | Proliferation Suppression researchgate.net |

| L929 | Murine Fibroblast | >200 | Biocompatible / Non-inhibitory semanticscholar.org |

Cell Migration and Invasion Inhibition

The direct impact of purified Hederoside B on cancer cell migration and invasion is an area with limited specific research. However, studies using extracts from Hedera helix provide some insight. An investigation of an ethanolic fruit extract of H. helix demonstrated an inhibitory effect on the migration of Mat-LyLu rat prostate cancer cells. researchgate.net In contrast, the same study reported that the effect of the ethanolic leaf extract, a source of Hederoside B, on the lateral motility of these cancer cells was unclear. researchgate.net While the broader class of triterpenoid saponins is recognized for having anti-invasive effects on cancer cells, further research is required to specifically elucidate the mechanistic role of Hederoside B in inhibiting cell migration and invasion pathways. researchgate.net

Antimicrobial Mechanisms

Antiviral Activity (e.g., Enterovirus 71 subgenotypes)

Hederoside B (also known as Hederasaponin B) has demonstrated significant in vitro antiviral activity against Enterovirus 71 (EV71), a primary cause of hand, foot, and mouth disease. koreascience.kr Research conducted in Vero cells has shown that Hederoside B is effective against multiple EV71 subgenotypes. nih.govnih.gov

The primary mechanism of its antiviral action involves the inhibition of viral protein synthesis. nih.gov Western blot analysis revealed that Hederoside B specifically inhibits the expression of the viral capsid protein VP2. koreascience.krnih.gov This suggests that the compound acts at a post-entry stage of the viral life cycle, interfering with the synthesis or assembly of essential structural proteins required for the formation of new virus particles. nih.gov The antiviral activity was confirmed by the compound's ability to significantly reduce the formation of a visible cytopathic effect (CPE) in infected cell cultures. koreascience.krnih.gov

Table 2: Antiviral Efficacy of Hederoside B against EV71 Subgenotypes

| Virus Subgenotype | Host Cell Line | EC50 Value (µg/ml) |

|---|---|---|

| EV71 C3 | Vero | 24.77 nih.gov |

| EV71 C4a | Vero | 41.77 nih.gov |

Antiprotozoal Effects (e.g., rumen protozoa)

In the context of rumen microbiology, Hederoside B has been identified as having a distinct antiprotozoal effect. In vitro studies using mixed rumen protozoa populations have shown that Hederoside B can reduce protozoal activity. frontiersin.org However, this effect is noted to be transitory. frontiersin.org The initial application of Hederoside B leads to a decrease in protozoal motility, but this effect diminishes over a 24-hour incubation period, with motility scores recovering over time. frontiersin.orgresearchgate.net This transient activity is attributed to the degradation of the saponin (B1150181) by other rumen microorganisms, which convert it into its inactive sapogenin form, hederagenin (B1673034). frontiersin.orgfrontiersin.org

The primary observable mechanism of Hederoside B's antiprotozoal action in vitro is the reduction of protozoal motility. frontiersin.orgresearchgate.net Motility is used as a key indicator of protozoal viability and activity in these studies. frontiersin.org While the precise mechanism for Hederoside B has not been detailed separately, the general mechanism for saponins is well-established. Saponins are known to form irreversible complexes with cholesterol and other sterols present in the protozoal cell membrane. This interaction disrupts the integrity of the cell membrane, leading to increased permeability, cell lysis, and ultimately, cell death, which manifests as a loss of motility.

The antiprotozoal activity of saponins like Hederoside B can indirectly influence the parameters of rumen fermentation by altering the microbial ecosystem. While data specifically for Hederoside B is limited, studies on closely related hederagenin derivatives and mixed saponin extracts provide insight into these effects.

Chemically modified derivatives of hederagenin have been shown to exert a persistent antiprotozoal effect, leading to a shift in the fermentation pattern towards a higher molar proportion of propionate (B1217596) and a lower proportion of butyrate. frontiersin.orgfrontiersin.org General studies on the effect of saponins on rumen fermentation have shown that they can lead to a decrease in the proportion of acetate. nih.gov Total volatile fatty acid (VFA) concentrations, however, have shown a tendency to increase. nih.gov Across these studies, the rumen pH was not significantly affected by the application of saponins. nih.gov

Table 3: General Effects of Rumen Saponin Treatment on Fermentation Parameters

| Parameter | Observed Effect |

|---|---|

| pH | No significant change nih.gov |

| Total VFA Concentration | Tendency to increase nih.gov |

| Acetate Proportion | Decreased nih.gov |

| Propionate Proportion | Increased (observed with hederagenin derivatives) frontiersin.org |

| Butyrate Proportion | Decreased (observed with hederagenin derivatives) frontiersin.org |

Structure Activity Relationship Sar Studies of Hederoside B and Its Analogs

Influence of Glycosidic Linkages on Biological Activity

The biological activity of saponins (B1172615), including Hederoside B and its analogs, is significantly modulated by the nature of their glycosidic linkages. The number, type, and linkage position of the sugar moieties attached to the aglycone core are critical determinants of their pharmacological effects.

Research indicates that monodesmosidic saponins, which possess a single sugar chain, are generally more biologically active than bidesmosidic saponins that have two sugar chains. This difference in activity is often attributed to the way these molecules interact with cell membranes. Furthermore, even subtle changes within the sugar chain, such as the substitution of one monosaccharide for another, can lead to substantial alterations in biological activity. nih.gov

Studies on various hederagenin (B1673034) diglycosides have been conducted to understand the influence of the second sugar unit and its substitution position on the primary sugar. These investigations have revealed that the type of the second sugar (e.g., α-L-rhamnose, β-D-xylose, or β-D-glucose) and its point of attachment to the first sugar (e.g., α-L-arabinose) are crucial for activities like hemolysis and cytotoxicity. nih.gov For instance, a comparative study of oleanane (B1240867) disaccharides showed that kalopanaxsaponin A, which features an α-L-rhamnopyranosyl-(1→2)-α-L-arabinopyranosyl moiety, demonstrated markedly higher cytotoxicity against several cancer cell lines compared to other saponins with different sugar linkages. nih.gov This suggests that the α-L-rhap-(1→2)-α-L-arap linkage has a unique structural importance for its biochemical action. nih.gov

Conversely, increasing the complexity of the sugar chain can sometimes lead to decreased activity. For example, a hederagenin monodesmoside with a two-sugar chain (glucose and arabinose) at the C-3 position showed lower antifungal activity compared to a similar compound with only a single arabinose sugar at the same position. up.poznan.pl The presence of carbohydrates can have both positive and negative effects on cytotoxicity, though saponins with single monosaccharide chains are often more effective than those with di- or polysaccharide chains. mdpi.com

| Compound | Glycosidic Moiety | Activity (IC₅₀ µg/ml) | Reference |

|---|---|---|---|

| Kalopanaxsaponin A | α-L-rhap-(1→2)-α-L-arap | 1.8-2.7 | nih.gov |

| Other Oleanane Disaccharides | Various | 4-8 | nih.gov |

Role of Aglycone Moiety in Activity

The biological functions of saponins are dependent on the type of aglycone, in addition to the sugar composition. nih.gov The hemolytic action of many saponins, for instance, is thought to stem from the affinity of the aglycone moiety for sterols in cell membranes, particularly cholesterol, with which they can form insoluble complexes, leading to membrane destabilization. nih.gov

The cytotoxicity of hederagenin saponins is a direct result of the combined effects of the sugar component and the structure of the genin (aglycone). nih.gov Specifically, the presence of a free carboxyl group at the C-28 position on the oleanolic acid and hederagenin aglycone has been linked to higher antifungal activity. tandfonline.com

Comparative studies between different sapogenins further highlight the importance of the aglycone structure. For example, bayogenin (B190646) glycosides have been shown to have markedly higher inhibitory effects against the fungus Cephalosporium gramineum than their hederagenin glycoside counterparts. frontiersin.org Bayogenin differs from hederagenin only by an additional hydroxyl group at the C-2 position. This seemingly minor structural change increases the polarity and may be responsible for the enhanced biological activity compared to hederagenin glycosides. up.poznan.plfrontiersin.org Similarly, feeding deterrence studies have shown that 3-O-β-d-Glc hederagenin is a strong deterrent, while the oleanolic acid equivalent has only a minor effect, indicating that the hydroxylation at C-23 in hederagenin is important for this specific activity. oup.com

| Aglycone | Key Structural Difference from Hederagenin | Observed Activity | Reference |

|---|---|---|---|

| Hederagenin | - | Baseline activity | frontiersin.org |

| Bayogenin | Additional -OH group at C-2 | Markedly higher antifungal activity | frontiersin.org |

| Oleanolic Acid | Lacks -OH group at C-23 | Minor feeding deterrent effect compared to Hederagenin glycoside | oup.com |

Impact of Chemical Modifications on Efficacy and Stability

Chemical modifications of Hederoside B and its aglycone, hederagenin, can significantly enhance their efficacy and stability. A notable issue with natural saponins in certain biological systems, like the rumen, is their transient effect due to enzymatic deglycosylation by microorganisms, which renders them inactive. researchgate.net

To overcome this, researchers have explored substituting the sugar moiety of saponins with small polar residues to create sapogenin-like analogs. researchgate.net The hypothesis is that these new compounds would be more resistant to enzymatic cleavage and degradation, thus prolonging their biological effect. researchgate.net A study involving fifteen hederagenin bis-esters, where the sugar was replaced, found that these modified derivatives had different biological activities in terms of their acute effect and stability. nih.govresearchgate.net

Some of these chemically modified hederagenin derivatives demonstrated a more potent and persistent antiprotozoal effect in vitro than the natural Hederoside B. nih.gov Specifically, derivatives such as hederagenin bis-succinate (TSB24), hederagenin bis-betainate dichloride (TSB37), and hederagenin bis-adipate (TSB47) showed a persistent effect against rumen protozoa. nih.gov

| Compound | Modification | Relative Efficacy Compared to Hederoside B | Reference |

|---|---|---|---|

| Hederoside B | Natural Saponin (B1150181) | Baseline | nih.gov |

| TSB44, TSB45, TSB46, TSB47, TSB52, TSB42 | Hederagenin bis-esters | More effective in inhibiting protozoa activity | nih.gov |

| Hederagenin bis-succinate (TSB24) | Hederagenin bis-ester | Persistent effect against rumen protozoa | nih.gov |

| Hederagenin bis-betainate dichloride (TSB37) | Hederagenin bis-ester | Persistent effect against rumen protozoa | nih.gov |

| Hederagenin bis-adipate (TSB47) | Hederagenin bis-ester | Persistent effect against rumen protozoa | nih.gov |

Other modifications, such as creating hybrid molecules, have also been explored. For example, a hederagenin-nitric oxide (NO) donor hybrid was found to have significantly more potent inhibitory effects on certain cancer cell lines (IC₅₀ 4.6–5.2 μM) compared to hederagenin alone (IC₅₀ > 10 μM). acs.org This suggests that such chemical modifications can unlock new or enhanced therapeutic potentials. acs.org

| Compound Name |

|---|

| Hederoside B |

| α-L-rhamnose |

| β-D-xylose |

| β-D-glucose |

| α-L-arabinose |

| Kalopanaxsaponin A |

| Hederagenin |

| Oleanolic acid |

| Bayogenin |

| Hederagenin bis-succinate (TSB24) |

| Hederagenin bis-betainate dichloride (TSB37) |

| Hederagenin bis-adipate (TSB47) |

Analytical Method Development for Hederoside B Quantification and Profiling

Chromatographic Methods for Quantitative Analysis

Chromatographic techniques are the cornerstone for the quantitative analysis of Hederoside B in various matrices, including raw plant material and finished products. mdpi.comnih.gov High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are powerful methods for separating and quantifying saponins (B1172615) like Hederoside B. mdpi.comresearchgate.net These techniques offer high resolution and sensitivity, allowing for the accurate determination of Hederoside B content. mdpi.com

Method development often involves optimizing several parameters to achieve the desired separation and detection. Key considerations include the choice of the stationary phase (the column), the mobile phase composition, and the detector. For the analysis of saponins, reversed-phase columns, such as C18, are commonly employed. researchgate.netresearchgate.net The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with additives like formic acid or phosphoric acid to improve peak shape and ionization efficiency. researchgate.netnih.gov

The selection of the detection method is also critical. While UV detectors can be used, their sensitivity for saponins like Hederoside B, which lack a strong chromophore, can be limited. researchgate.net Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS) are often preferred for their higher sensitivity and specificity. researchgate.net

A comparison of different chromatographic methods for the analysis of related saponins highlights the advantages and disadvantages of each technique. For instance, UPLC can offer faster analysis times and reduced solvent consumption compared to traditional HPLC. mdpi.comresearchgate.net High-Performance Thin-Layer Chromatography (HPTLC) provides a cost-effective alternative for routine analysis, though it may be less "green" due to solvent use. mdpi.comresearchgate.net

High-Performance Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS)

For highly sensitive and selective quantification of Hederoside B, High-Performance Liquid Chromatography coupled with Electrospray Ionization Tandem Mass Spectrometry (HPLC-ESI-MS/MS) is a state-of-the-art technique. researchgate.netmdpi.com This method combines the superior separation capabilities of HPLC with the precise detection and structural elucidation power of tandem mass spectrometry. mdpi.com

In this technique, the sample is first separated by HPLC. The eluent from the HPLC column is then introduced into the mass spectrometer through an electrospray ionization (ESI) source, which generates charged molecules (ions) from the analytes. nih.gov The ESI source is particularly well-suited for polar and thermally labile compounds like saponins.

The mass spectrometer then separates these ions based on their mass-to-charge ratio (m/z). In a tandem MS/MS setup, specific precursor ions corresponding to Hederoside B are selected and fragmented. The resulting product ions are then detected, providing a highly specific "fingerprint" for the compound. mdpi.com This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the selectivity and sensitivity of the analysis, allowing for the detection of Hederoside B even at very low concentrations and in complex matrices. mdpi.com

The development of an HPLC-ESI-MS/MS method involves the careful optimization of both the chromatographic conditions and the mass spectrometric parameters. nih.gov This includes selecting the appropriate precursor and product ions, as well as optimizing the collision energy used for fragmentation. mdpi.com

Table 1: HPLC-ESI-MS/MS Parameters for Analysis

| Parameter | Value |

| HPLC System | |

| Column | C18 reversed-phase (e.g., 3.0 mm x 150 mm, 3.5 µm) mdpi.com |

| Mobile Phase | A: Water with 0.025% formic acid; B: Methanol/acetonitrile (80:20) with 0.025% formic acid mdpi.com |

| Flow Rate | 0.6 mL/min mdpi.com |

| Injection Volume | 50 µL mdpi.com |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), typically in positive or negative mode depending on the analyte nih.govmdpi.com |

| Scan Type | Multiple Reaction Monitoring (MRM) mdpi.com |

| Precursor Ion [M+Na]+ (example for Hederasaponin B) | m/z 1227.27 nih.gov |

| Product Ions (example) | Specific fragments derived from the precursor ion |

| Collision Energy | Optimized for each transition mdpi.com |

| Drying Gas Temperature | 350 °C mdpi.com |

| Nebulizer Gas Pressure | 60 psi mdpi.com |

Quality Control Methodologies for Plant Extracts

Ensuring the quality of plant extracts containing Hederoside B is a multi-faceted process that extends beyond the quantification of a single marker compound. umons.ac.be Comprehensive quality control methodologies are essential to guarantee the consistency, safety, and efficacy of the final product. slideshare.net These methodologies are guided by principles outlined by organizations such as the World Health Organization (WHO). slideshare.net

A critical first step is the proper authentication of the plant material. umons.ac.be This involves macroscopic and microscopic examination to confirm the identity of the plant species and to detect any foreign matter or adulterants. slideshare.net

Physicochemical tests are then employed to assess various quality parameters. These tests may include:

Determination of Ash: This measures the total amount of inorganic material in the plant extract. slideshare.net

Extractable Matter: This determines the amount of active constituents that can be extracted using specific solvents. slideshare.net

Loss on Drying: This test quantifies the amount of water and other volatile substances present in the extract. slideshare.net

Table 2: Quality Control Parameters for Herbal Extracts

| Parameter | Method | Purpose |

| Identity | Macroscopic and Microscopic Examination, Chromatographic Fingerprinting | To confirm the correct plant species and ensure the absence of adulterants. umons.ac.beslideshare.net |

| Purity | Determination of Foreign Matter, Ash Content | To assess the level of extraneous materials and inorganic residues. slideshare.net |

| Potency | Quantitative Analysis of Hederoside B (e.g., by HPLC) | To ensure the concentration of the active marker compound is within the specified range. |

| Consistency | Chromatographic Fingerprinting | To verify that the chemical profile of different batches is consistent. slideshare.net |

| Safety | Tests for Pesticide Residues, Heavy Metals, and Microbial Contamination | To ensure the extract is free from harmful contaminants. slideshare.net |

By implementing these rigorous analytical and quality control methodologies, manufacturers can ensure that plant extracts containing Hederoside B meet high standards of quality and consistency.

Q & A

Q. Handling missing data in Hederoside B toxicity studies

Q. Validating computational predictions of Hederoside B’s protein targets

- Workflow :

Use docking software (AutoDock Vina) to predict binding affinities.

Validate via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

Compare with negative controls (e.g., inactive analogs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.